molecular formula C21H21ClN2O5S B2527781 (E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-40-9

(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2527781
M. Wt: 448.92
InChI Key: LPFQKCWDBBWOGI-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring might be formed through a reaction like the Gewald reaction, which is commonly used to synthesize thiophenes. The acrylamido group could be introduced through a reaction with acrylamide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the acrylamide group suggests that this part of the molecule might have a planar structure. The thiophene ring is aromatic and therefore planar as well .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The acrylamide group could participate in addition reactions, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar acrylamide group and the aromatic thiophene ring .

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

The compound shares structural characteristics with various heterocyclic compounds that have been synthesized for exploring chemical properties and reactions. One relevant study demonstrates an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines. This method showcases the synthetic utility of ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon in annulation reactions with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity. The mechanistic understanding of this process broadens the scope of reactions applicable to similar compounds, potentially including the synthesis of (E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, by employing substituted ethyl 2-(methyl)-2,3-butadienoates (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S/c1-3-29-21(27)24-11-10-14-16(12-24)30-19(18(14)20(26)28-2)23-17(25)9-8-13-6-4-5-7-15(13)22/h4-9H,3,10-12H2,1-2H3,(H,23,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQKCWDBBWOGI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.